Cas no 1807173-66-5 (4-Cyano-2-fluoro-5-methylbenzenesulfonyl chloride)

4-Cyano-2-fluoro-5-methylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Cyano-2-fluoro-5-methylbenzenesulfonyl chloride
-
- インチ: 1S/C8H5ClFNO2S/c1-5-2-8(14(9,12)13)7(10)3-6(5)4-11/h2-3H,1H3
- InChIKey: XHILBYWOQZHQLW-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(=CC(C#N)=C(C)C=1)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 232.971
- どういたいしつりょう: 232.971
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.3
4-Cyano-2-fluoro-5-methylbenzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010014815-250mg |
4-Cyano-2-fluoro-5-methylbenzenesulfonyl chloride |
1807173-66-5 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
Alichem | A010014815-500mg |
4-Cyano-2-fluoro-5-methylbenzenesulfonyl chloride |
1807173-66-5 | 97% | 500mg |
798.70 USD | 2021-07-05 | |
Alichem | A010014815-1g |
4-Cyano-2-fluoro-5-methylbenzenesulfonyl chloride |
1807173-66-5 | 97% | 1g |
1,519.80 USD | 2021-07-05 |
4-Cyano-2-fluoro-5-methylbenzenesulfonyl chloride 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
4-Cyano-2-fluoro-5-methylbenzenesulfonyl chlorideに関する追加情報
Comprehensive Overview of 4-Cyano-2-fluoro-5-methylbenzenesulfonyl chloride (CAS No. 1807173-66-5)
4-Cyano-2-fluoro-5-methylbenzenesulfonyl chloride (CAS No. 1807173-66-5) is a specialized sulfonyl chloride derivative widely utilized in pharmaceutical and agrochemical research. This compound, characterized by its cyano, fluoro, and methyl functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique structural features enable applications in drug discovery, material science, and catalysis, aligning with current trends in green chemistry and sustainable synthesis.
The growing demand for fluorinated compounds in modern chemistry underscores the importance of 4-Cyano-2-fluoro-5-methylbenzenesulfonyl chloride. Researchers frequently explore its reactivity in cross-coupling reactions and nucleophilic substitutions, addressing key challenges in selective functionalization. Recent studies highlight its role in developing PET imaging probes and small-molecule inhibitors, reflecting broader interests in precision medicine and oncology therapeutics.
From a synthetic perspective, this compound’s benzenesulfonyl chloride core offers versatility in constructing heterocyclic scaffolds, a topic frequently searched in academic databases. Its electron-withdrawing cyano group enhances electrophilicity, making it valuable for C–H activation methodologies—a hotspot in catalytic C–H functionalization research. Industry professionals often inquire about its stability under microwave-assisted synthesis conditions, a technique gaining traction for reducing reaction times.
Environmental and regulatory considerations further elevate the relevance of CAS 1807173-66-5. As the chemical sector shifts toward eco-friendly solvents, investigations into its compatibility with biodegradable reaction media have surged. Analytical chemists also prioritize its HPLC purity profiles and spectroscopic characterization (e.g., NMR, FT-IR), addressing common queries about quality control protocols for high-value intermediates.
Emerging applications in electronic materials and organic semiconductors further distinguish this compound. Its fluorine-substituted aromatic system contributes to tunable bandgap properties, a sought-after feature in optoelectronic device development. Patent literature reveals its use in photoresist formulations, connecting it to the booming semiconductor industry—a frequent search topic among material scientists.
In summary, 4-Cyano-2-fluoro-5-methylbenzenesulfonyl chloride exemplifies the intersection of structural complexity and practical utility in modern chemistry. Its multifaceted roles—from enabling late-stage diversification in medicinal chemistry to advancing material innovation—position it as a compound of enduring scientific and industrial significance.
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